![molecular formula C22H22N2O5S2 B2849529 3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946322-12-9](/img/structure/B2849529.png)
3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Thiophene derivatives, such as the compound , have been reported to possess significant anti-inflammatory properties . This makes them valuable in the development of new anti-inflammatory agents that can be used to treat chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could lead to the synthesis of novel medications with improved efficacy and reduced side effects.
Anticancer Activity
The presence of the thiophene moiety is associated with anticancer activities . Research into thiophene derivatives has shown promise in the development of new chemotherapeutic agents. The compound’s structure could be utilized to design and synthesize new drugs that target specific cancer cells or pathways, potentially offering more targeted and less toxic cancer treatments.
Antimicrobial Properties
Thiophene compounds are known to exhibit antimicrobial effects, which include antibacterial and antifungal activities . This compound could be explored for its potential use in treating infectious diseases, especially in an era where antibiotic resistance is a growing concern. Its application in this field could lead to the creation of new antibiotics with novel mechanisms of action.
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition is a key therapeutic strategy in several diseases, including cancer. Thiophene derivatives have been identified as potential kinase inhibitors . The compound could be investigated for its ability to inhibit specific kinases, leading to new treatments for diseases driven by kinase dysregulation.
Organic Semiconductor Applications
Due to the electronic properties of thiophene, derivatives like this compound are of interest in the field of organic semiconductors . They can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure could contribute to the advancement of electronic materials with better performance and new functionalities.
Neuroprotective Effects
Thiophene derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson’s disease . The compound’s ability to interact with neurological pathways and protect neuronal cells from damage could be harnessed to develop new drugs that slow down or prevent the progression of such diseases.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-19-10-9-17(14-20(19)29-2)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)21-6-4-12-30-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFUDIYCQVCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)




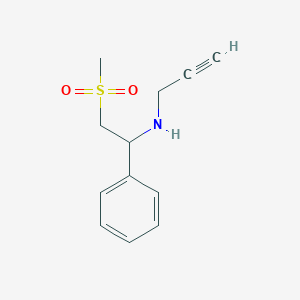

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)
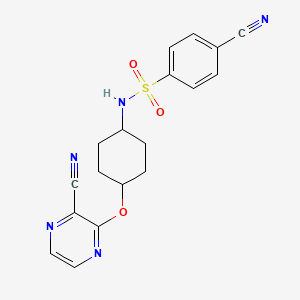
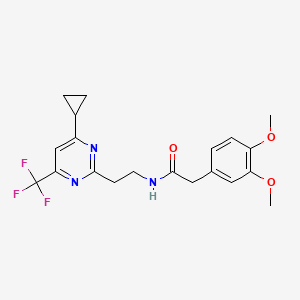
![2-Methoxy-5-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2849463.png)
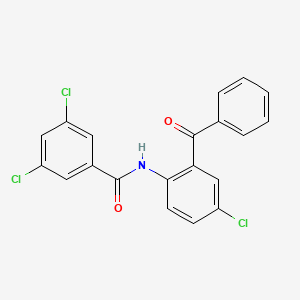
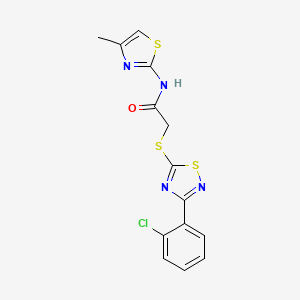
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)